2-Methoxy-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-butene is an organic compound with the molecular formula C5H10O. It is a type of vinyl ether, characterized by the presence of a methoxy group (-OCH3) attached to a butene backbone. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxy-1-butene can be synthesized through several methods. One common approach involves the reaction of 1-butene with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The use of advanced catalysts and optimized reaction conditions allows for efficient production, minimizing by-products and maximizing yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into saturated ethers.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, saturated ethers, and substituted vinyl ethers .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-butene involves its reactivity with various chemical reagents. The methoxy group can participate in nucleophilic substitution reactions, while the double bond in the butene backbone can undergo addition reactions. These interactions are facilitated by the compound’s electronic structure and the presence of reactive sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-2-butene: Another vinyl ether with a similar structure but different reactivity.
1-Methoxy-2-butene: A positional isomer with distinct chemical properties.
2-Methyl-1-butene: An alkene with a similar carbon backbone but lacking the methoxy group.
Uniqueness
2-Methoxy-1-butene is unique due to its specific arrangement of the methoxy group and the double bond, which imparts distinct reactivity and properties compared to its isomers and related compounds .
Eigenschaften
CAS-Nummer |
25022-43-9 |
---|---|
Molekularformel |
C5H10O |
Molekulargewicht |
86.13 g/mol |
IUPAC-Name |
2-methoxybut-1-ene |
InChI |
InChI=1S/C5H10O/c1-4-5(2)6-3/h2,4H2,1,3H3 |
InChI-Schlüssel |
TXTDTCYVDJMLRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.